Tocoretinate

Description

Nomenclature and Structural Context within Retinoids and Tocopherols

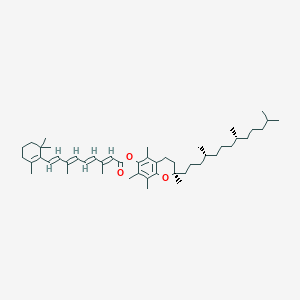

Tocoretinate is chemically an ester formed from all-trans-retinoic acid and α-tocopherol. lookchem.comnih.govpharmacompass.com This structural linkage is central to its identity and function.

Systematic Nomenclature: The IUPAC name for Tocoretinate is [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate. nih.gov

Synonyms: It is also known by several other names, including Tretinoin (B1684217) tocoferil, Tocopheryl retinoate, and dl-α-Tocopheryl Retinoate. medkoo.comlookchem.comnih.gov The brand name for a product containing this compound is Olcenon. lookchem.comchemicalbook.in

Structural Relationship to Retinoids: The retinoic acid component of Tocoretinate is a derivative of vitamin A. escholarship.org Retinoids are known to play crucial roles in cellular processes like proliferation and differentiation. clockss.org All-trans-retinoic acid (ATRA), in particular, is a potent regulator of gene expression through its interaction with nuclear retinoic acid receptors (RARs). clockss.orgpatsnap.com

Structural Relationship to Tocopherols: The tocopherol portion of the molecule is a form of vitamin E, renowned for its antioxidant properties. escholarship.orgnikkolgroup.comnih.gov Specifically, it is the α-tocopherol form that is esterified in Tocoretinate. lookchem.comnih.gov d-δ-tocopherol, another form of vitamin E, is noted for having the strongest antioxidant properties among the tocopherols. myskinrecipes.com

The esterification of retinoic acid with tocopherol is a key structural feature. escholarship.org This combination is designed to harness the therapeutic effects of retinoids while potentially mitigating some of their known side effects, such as skin irritation. escholarship.orgdovepress.com

Table 1: Chemical Identification of Tocoretinate

| Identifier | Value |

|---|---|

| IUPAC Name | [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate nih.gov |

| CAS Number | 40516-48-1 lookchem.comchemicalbook.com |

| Molecular Formula | C49H76O3 nih.gov |

| Molecular Weight | 713.13 g/mol drugfuture.com |

| Synonyms | Tretinoin tocoferil, Tocopheryl retinoate, Olcenon medkoo.comlookchem.comnih.govchemicalbook.in |

Historical Perspectives and Early Research Trajectory

The development of Tocoretinate was driven by the desire to create a novel therapeutic agent that could leverage the beneficial properties of both vitamin A and vitamin E. clockss.org

Initial Synthesis and Development: Tretinoin tocoferil was developed in Japan by Nisshin Flour Milling. lookchem.comchemicalbook.indrugfuture.com The initial preparation of the compound was described in patents filed in the early 1970s. drugfuture.com

Early Therapeutic Focus: From its inception, Tocoretinate was investigated for its wound-healing properties. drugfuture.com It was launched for the treatment of skin ulcers, including bedsores, burns, and diabetic ulcers. lookchem.comchemicalbook.in It was also developed as an orally active agent for gastric ulcers. lookchem.comchemicalbook.in

Mechanism of Action Studies: Early research focused on elucidating its mode of action. It was proposed that Tocoretinate acts by directly promoting tissue repair, a mechanism distinct from many anti-ulcer drugs that work by suppressing acid secretion. lookchem.comchemicalbook.in Studies suggested its ability to stimulate DNA synthesis in human skin fibroblasts by promoting the expression of the epidermal growth factor receptor. lookchem.comchemicalbook.in

Current Academic Significance and Identified Research Gaps

Tocoretinate continues to be a subject of biomedical research, with studies exploring its therapeutic potential in various dermatological and other conditions.

Dermatological Applications: Research has expanded beyond its initial use for ulcers to include conditions like discoid lupus erythematosus (DLE), hypertrophic scars, scleroderma, morphea, and lichen amyloidosis. escholarship.orgnih.govelsevier.esresearchgate.net In DLE, topical tocoretinate has shown promise in improving erosions, pigmentation, erythema, and atrophy in patients refractory to other treatments. escholarship.org It is believed that the retinoic acid activity of the compound contributes to these effects by increasing collagen synthesis, promoting epidermal turnover, and inhibiting inflammation and melanogenesis. escholarship.org

Oncological Research: Tocoretinate has been investigated for its potential in cancer therapy. Studies have shown that it can inhibit the proliferation of human promyelocytic leukemia HL-60 cells and induce their differentiation, although to a lesser extent than all-trans-retinoic acid. lookchem.comchemicalbook.in

Cellular and Molecular Research: At the cellular level, tocoretinate has been found to stimulate the proliferation of human skin fibroblasts. researchgate.netncats.io It also induces early differentiation markers in keratinocytes. escholarship.org Furthermore, it has been shown to enhance epidermal growth factor-induced DNA synthesis in human intestinal epithelial cells. nih.gov Some research also indicates it promotes collagen and hyaluronic acid synthesis and scavenges reactive oxygen species. nikkolgroup.commyskinrecipes.com

Identified Research Gaps: While case reports and smaller studies have shown promising results for Tocoretinate in various applications, a significant research gap is the lack of large-scale, double-blind, placebo-controlled clinical trials to definitively confirm its efficacy and establish optimal treatment protocols. escholarship.org Further research is also needed to fully understand the long-term effects and the precise molecular mechanisms underlying its therapeutic benefits in different conditions. escholarship.orgdovepress.com More extensive studies are required to explore its full potential in oncology and other areas of medicine.

Table 2: Overview of Tocoretinate Research Findings

| Research Area | Key Findings | Citations |

|---|---|---|

| Wound Healing | Promotes tissue repair in skin and gastric ulcers. Stimulates DNA synthesis in fibroblasts. | lookchem.comchemicalbook.in |

| Dermatology | Shows potential in treating discoid lupus erythematosus, hypertrophic scars, scleroderma, and lichen amyloidosis. Improves skin pigmentation, erythema, and atrophy. | escholarship.orgnih.govelsevier.esresearchgate.net |

| Oncology | Inhibits proliferation and induces differentiation of human promyelocytic leukemia HL-60 cells. | lookchem.comchemicalbook.in |

| Cellular Mechanisms | Stimulates fibroblast proliferation, induces keratinocyte differentiation, enhances EGF-induced DNA synthesis, promotes collagen and hyaluronic acid synthesis, and scavenges reactive oxygen species. | escholarship.orgnikkolgroup.commyskinrecipes.comresearchgate.netncats.ionih.gov |

Properties

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQIJXOWVAHQES-UNAKLNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046923 | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-49-2, 40516-48-1 | |

| Record name | α-Tocopheryl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin tocoferil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheryl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOPHERYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRETINOIN TOCOFERIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes of Tocoretinate

Tocoretinate, chemically known as α-tocopheryl retinoate, is the ester formed from all-trans-retinoic acid and α-tocopherol. ncats.ionih.govnih.gov The primary synthetic route involves the direct esterification of these two vitamin precursors. This reaction typically requires a catalyst to proceed efficiently.

The general synthesis can be outlined as follows:

Reactants: All-trans-retinoic acid and α-tocopherol.

Reaction Type: Esterification.

Key Transformation: The carboxylic acid group of retinoic acid reacts with the hydroxyl group on the chromanol ring of α-tocopherol to form an ester linkage, with the elimination of a water molecule.

While specific industrial synthesis details are often proprietary, the fundamental chemistry aligns with standard esterification protocols. Variations in catalysts, solvents, and reaction conditions are employed to optimize the yield and purity of the final product.

Synthesis and Characterization of Stereoisomers and Analogues

The biological and chemical properties of retinoids are highly dependent on their isomeric structure. Consequently, the synthesis of specific stereoisomers of Tocoretinate has been a key area of research.

9-cis Retinoic Acid α-Tocopherol Ester (9-cis Tretinoin (B1684217) Tocoferil) Synthesis

A significant analogue of Tocoretinate is the 9-cis isomer, derived from 9-cis-retinoic acid. ashpublications.org This isomer, also known as 9-cis Tretinoin Tocoferil, is synthesized via the esterification of 9-cis-retinoic acid with α-tocopherol. ashpublications.orgwho.int

The synthesis of the 9-cis-retinoic acid precursor itself can be achieved through several methods, including:

Chemical Synthesis: Condensation of a 9-cis-β-C15-aldehyde with ethyl senecioate. who.int

Photoisomerization: Isomerization of all-trans-retinoids in a polar solvent can yield a mixture of isomers where the 9-cis form is predominant. who.int

Oxidation: Mild oxidation of 9-cis-retinal (B17824) can produce 9-cis-retinoic acid. who.int

Once the 9-cis-retinoic acid is obtained, it is esterified with α-tocopherol using similar methodologies as for the all-trans isomer to yield 9-cis Tretinoin Tocoferil. ashpublications.org

Investigation of Stereoisomer-Specific Activities

The different spatial arrangements of the all-trans and 9-cis isomers lead to distinct biological interactions. Research indicates that all-trans-retinoic acid is effective at nanomolar concentrations for certain cellular responses, whereas higher concentrations of the 9-cis isomer are needed for comparable effects. nih.gov Conversely, at high concentrations, 9-cis retinoic acid can produce a greater induction of specific cellular receptors than the all-trans version. nih.gov Studies comparing the antioxidant activity of the precursor carotenoids suggest that 9-cis β-carotene has a higher antioxidant potency than the all-trans isomer. nih.gov These differences in the precursor molecules are fundamental to the investigation of the stereoisomer-specific activities of their corresponding tocopheryl esters. For instance, 9-cis Tretinoin Tocoferil has been shown to downregulate the expression of the PML/RAR-α protein more effectively than its all-trans counterpart, suggesting a potential for selective activity. ashpublications.org

Table 1: Comparison of Retinoic Acid Isomer Activities

| Feature | All-trans-retinoic acid | 9-cis-retinoic acid |

|---|---|---|

| Receptor Binding | Binds to Retinoic Acid Receptors (RARs). ashpublications.org | Binds to both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). ashpublications.org |

| Effective Concentration | Effective at nanomolar concentrations for inducing certain genes. nih.gov | Requires approximately 10-fold higher concentrations for comparable induction of the same genes. nih.gov |

| Maximal Induction | Lower maximal induction of RAR-beta and CRABP II at high concentrations. nih.gov | Greater maximal induction of RAR-beta and CRABP II at high concentrations. nih.gov |

| Precursor Antioxidant Activity | The all-trans β-carotene precursor shows lower antioxidant potency. nih.gov | The 9-cis β-carotene precursor shows higher antioxidant potency. nih.gov |

Exploration of Related Hybrid Compounds and Prodrug Strategies

The structure of Tocoretinate, combining two essential vitamins, exemplifies a hybrid compound and a prodrug strategy. mdpi.com A prodrug is an inactive or less active molecule that is converted into an active drug within the body. mdpi.com This approach is often used to improve a drug's physicochemical properties, such as its stability and permeability across biological membranes. mdpi.commdpi.com

The ester linkage in Tocoretinate allows it to act as a carrier for both retinoic acid and tocopherol. The modification of the carboxylic group of retinoic acid and the hydroxyl group of tocopherol into an ester bond alters the molecule's lipophilicity and polarity. nih.gov This chemical modification is a common strategy in prodrug design to enhance absorption and delivery of the parent drug molecules. mdpi.commdpi.com The ester bond is designed to be cleaved by enzymes (esterases) in the body to release the active parent compounds, all-trans-retinoic acid and α-tocopherol.

This strategy has been explored with related molecules. For example, D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS), a water-soluble derivative of vitamin E, has been used to create micelles for encapsulating all-trans-retinoic acid, thereby improving its solubility and delivery. mdpi.com This demonstrates the broader principle of using vitamin E-based structures as carriers to enhance the properties of other active molecules, a core concept behind the design of Tocoretinate.

Molecular and Cellular Mechanisms of Action

Retinoic Acid Receptor (RAR) Agonism and Downstream Signaling

As a derivative of retinoic acid, Tocoretinate's mechanism of action is linked to its role as an agonist for Retinoic Acid Receptors (RARs). patsnap.comgenome.jp RARs are ligand-activated transcription factors that, upon binding with a retinoid, form a heterodimer with Retinoid X Receptors (RXRs). wikipedia.orgcellsignal.com This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription. wikipedia.orgtocris.com In the absence of a ligand, the RAR/RXR dimer binds to DNA along with corepressor proteins, inhibiting gene transcription. wikipedia.orgtocris.com Studies on compounds related to Tocoretinate confirm that their differentiation-inducing effects are inhibited by RAR antagonists, and they specifically induce the transactivating activity of RARs, but not RXRs. nih.gov

There are three main subtypes of RARs: RARα, RARβ, and RARγ, which are encoded by different genes and exhibit distinct, though sometimes overlapping, expression patterns and functions. wikipedia.orgcellsignal.com RARα is found in most tissue types, while RARβ and RARγ have more selective expression. cellsignal.comtocris.com Notably, RARγ is the predominant subtype in the epidermis, accounting for about 90% of the RARs in this tissue, suggesting its critical role in skin maintenance and differentiation. cellsignal.com

While Tocoretinate is established as an RAR agonist, the precise details of its binding affinity and differential activation of the individual RARα, RARβ, and RARγ subtypes are not extensively detailed in current research. patsnap.comgenome.jp However, the functional outcomes of retinoid signaling are known to depend on which receptor subtypes are activated. frontiersin.orgresearchgate.net For instance, studies on other retinoids have shown that RARγ activation is important for maintaining stem cell properties, whereas the concurrent activation of both RARγ and RARα favors differentiation. frontiersin.org Furthermore, research on keratinocytes suggests that retinoic acid may regulate the expression of key developmental proteins through mechanisms that differ between RARα and RARγ. researchgate.net

Tocoretinate's interaction with RARs leads to the modulation of various gene expression programs, which underlies its effects on skin cells. ontosight.ai A primary proposed mechanism involves the promotion of the expression of the epidermal growth factor receptor. lookchem.comchemicalbook.inchemicalbook.com Additionally, in vitro studies with human dermal fibroblasts have shown that Tocoretinate can significantly increase the mRNA levels of extracellular matrix components. ncats.io Research also indicates that Tocoretinate and other retinoids can induce the expression of tenascin-C, a protein involved in tissue remodeling and cellular detachment. nih.gov In the context of hyperpigmentation, Tocoretinate is understood to inhibit the activity of melanocytes, the cells responsible for skin pigmentation, thereby modulating gene expression related to this process. ontosight.ai

Table 1: Effects of Tocoretinate on Gene Expression

| Cell Type | Gene Target | Effect of Tocoretinate | Reference |

|---|---|---|---|

| Human Skin Fibroblasts | Epidermal Growth Factor Receptor | Promotes expression | lookchem.comchemicalbook.inchemicalbook.com |

| Human Dermal Fibroblasts | Collagen I | Increased mRNA levels | ncats.io |

| Human Dermal Fibroblasts | Fibronectin | Increased mRNA levels | ncats.io |

| Human Dermal Fibroblasts | Tenascin-C | Dose-dependent induction | nih.gov |

| Melanocytes | Genes related to pigmentation | Inhibits activity | ontosight.ai |

Influence on Cell Proliferation and Differentiation

Tocoretinate significantly impacts the cellular dynamics of proliferation and differentiation, particularly within the skin and in certain cancer cell lines. escholarship.orglookchem.com

A key reported activity of Tocoretinate is its ability to stimulate the proliferation of normal human skin fibroblasts. escholarship.orglookchem.comdrugfuture.comresearchgate.net This effect is observed directly and is dose-dependent. researchgate.net Studies have shown that Tocoretinate significantly stimulates the proliferation of human skin fibroblasts at concentrations between 1 x 10⁻⁹ M and 1 x 10⁻⁸ M. researchgate.net In contrast, retinoic acid alone was found to be inhibitory at similar concentrations. researchgate.net The stimulatory effect of Tocoretinate on DNA synthesis in these cells was confirmed through the increased incorporation of ³H-thymidine in a dose-dependent manner. researchgate.net

Table 2: Effect of Tocoretinate on Human Skin Fibroblast Proliferation

| Compound | Concentration Range | Observed Effect | Reference |

|---|---|---|---|

| Tocoretinate | 1 x 10⁻⁹ M to 1 x 10⁻⁸ M | Significant stimulation of proliferation | researchgate.net |

| Tocoretinate | 1 x 10⁻¹² M to 1 x 10⁻⁸ M | Dose-dependent stimulation of DNA synthesis | researchgate.net |

| Retinoic Acid | 1 x 10⁻¹¹ M to 5 x 10⁻¹⁰ M | Inhibition of proliferation | researchgate.net |

| α-Tocopherol | 1 x 10⁻¹¹ M to 5 x 10⁻¹⁰ M | No effect on proliferation (first 3 days) | researchgate.net |

Keratinocyte differentiation is a stratified process marked by the expression of specific proteins at different stages. mdpi.comnih.gov Early markers include keratin (B1170402) 1 (K1) and keratin 10 (K10), which are expressed as cells move from the basal layer to the spinous layer, while involucrin (B1238512) is another key marker of differentiation. mdpi.comnih.govembopress.org Research indicates that Tocoretinate can induce the expression of early differentiation markers, such as involucrin, in cultures of normal human keratinocytes, an effect attributed to its retinoic acid activity. escholarship.org

Interestingly, in pathological conditions characterized by disturbed epidermal differentiation, such as lichen amyloidosis, topical application of Tocoretinate was found to decrease the expression of involucrin, keratin 1, and keratin 10. researchgate.netnih.govniph.go.jpniph.go.jp This suggests that Tocoretinate may help normalize the process of epidermal differentiation in states of hyperkeratosis. researchgate.netnih.gov

Beyond its effects on skin cells, Tocoretinate has demonstrated activity on hematopoietic cancer cells. Specifically, it has been shown to inhibit the proliferation of human promyelocytic leukemia HL-60 cells. lookchem.comchemicalbook.inchemicalbook.com Concurrently with inhibiting proliferation, Tocoretinate induces the granulocytic differentiation of these cells. lookchem.comchemicalbook.inchemicalbook.com However, this differentiation-inducing effect is noted to be less potent than that of retinoic acid alone. chemicalbook.inchemicalbook.com Further studies on a related compound, 9-cis tretinoin (B1684217) tocoferil, showed it could induce differentiation markers like CD11b expression in acute promyelocytic leukemia (APL) cells. nih.gov That same study confirmed that Tocoretinate was not as effective in inducing the differentiation of APL cells. nih.gov

Extracellular Matrix Regulation and Remodeling

Tocoretinate demonstrates significant influence over the extracellular matrix (ECM), the intricate network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Its regulatory effects are multifaceted, impacting collagen and fibronectin production, as well as the mechanical properties of the ECM.

Stimulation of Collagen Alpha-1(I), Alpha-1(III), Alpha-1(IV) Chain Production

Tocoretinate has been shown to promote the synthesis of several types of collagen, crucial proteins for skin structure and integrity. In in vitro studies using human dermal fibroblasts, treatment with tocoretinate led to a notable increase in the mRNA levels of collagen I, with levels reaching up to 90% of the controls. ncats.ionih.gov Furthermore, the expression of collagen III and VI also saw an increase of up to 60%. nih.gov This suggests that tocoretinate's ability to promote wound healing may be partly attributed to its stimulatory effect on the gene expression of these essential ECM components. nih.gov Some sources also indicate that tocoretinate encourages the synthesis of collagen type IV. ncats.io

Enhancement of Fibronectin Production

Fibronectin, another critical component of the ECM involved in cell adhesion and migration, is also positively regulated by tocoretinate. Research has demonstrated a remarkable increase in fibronectin mRNA levels, reaching up to 90% of control levels in human primary dermal fibroblast cultures treated with tocoretinate at concentrations of 10⁻⁸ and 10⁻⁶ M. ncats.io This enhancement of fibronectin synthesis likely contributes to the compound's observed effects on tissue repair. nih.govgoogle.com

Inhibition of Collagen Gel Matrix Contraction by Fibroblasts

Interestingly, while promoting the production of ECM components, tocoretinate also modulates the mechanical behavior of fibroblasts within the matrix. Studies have shown that tocoretinate, along with other retinoids, significantly inhibits the contraction of hydrated type-1 collagen gel matrices by human dermal fibroblasts at concentrations ranging from 10⁻⁴ to 10⁻⁸ M. nih.gov This effect occurs without significantly altering fibroblast growth. nih.gov The proposed mechanism for this action involves the induction of tenascin-C expression in fibroblasts. nih.gov Tenascin-C is a large glycoprotein (B1211001) that is involved in cellular detachment and tissue remodeling, and its increased expression is thought to down-regulate the tensile forces exerted by fibroblasts on the collagen matrix. nih.gov

Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) in related contexts

While direct studies on tocoretinate's specific modulation of a wide range of MMPs and TIMPs are limited, the activities of its parent compounds and related retinoids provide valuable context. Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading ECM components, and their activity is tightly regulated by tissue inhibitors of metalloproteinases (TIMPs). mdpi.com An imbalance in MMP and TIMP activity is implicated in various skin conditions, including photoaging. mdpi.com

Antioxidant and Anti-inflammatory Pathways (as linked to its constituents)

The antioxidant and anti-inflammatory properties of tocoretinate are intrinsically linked to its constituent parts: tocopherol (Vitamin E) and retinoic acid.

The tocopherol component, particularly d-δ-tocopherol, possesses potent antioxidant properties. myskinrecipes.com It has the ability to scavenge reactive oxygen species (ROS), which are known to decrease collagen synthesis and promote the production of collagen-degrading enzymes. myskinrecipes.com By neutralizing these harmful free radicals, the tocopherol moiety helps protect the skin from oxidative stress-induced damage. myskinrecipes.commdpi.com Gamma-tocopherol, another isoform of vitamin E, is known to modulate inflammatory pathways by suppressing the production of pro-inflammatory cytokines and mediators through its influence on signaling pathways like NF-κB. mdpi.comnih.gov

The retinoic acid component also contributes to the anti-inflammatory profile. Retinoids are known to inhibit inflammation, which may be beneficial in various skin conditions. escholarship.org For instance, some carotenoids, which are related to Vitamin A, have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation. mdpi.com

Distinct Mechanistic Profile Compared to Parent Compounds

Tocoretinate exhibits a unique mechanistic profile that distinguishes it from its parent compounds, retinoic acid and tocopherol, when used individually or as a simple mixture.

A key difference lies in its effect on fibroblast proliferation. While retinoic acid has been observed to inhibit the proliferation of human skin fibroblasts at certain concentrations, tocoretinate has been shown to stimulate their proliferation. researchgate.net This suggests that the esterification of retinoic acid with tocopherol alters its biological activity in this context.

Furthermore, tocoretinate is designed to be more stable and less irritating to the skin compared to retinoic acid alone. escholarship.orgishtarskin.care It is resistant to breakdown by esterase, meaning it does not readily release free retinoic acid. myskinrecipes.com This controlled delivery and unique structure likely contribute to its distinct effects. While it induces granulocytic differentiation of human promyelocytic leukemia HL-60 cells, it does so to a lesser extent than retinoic acid. chemicalbook.inlookchem.com

In essence, tocoretinate appears to harness the beneficial properties of both retinoic acid and tocopherol in a synergistic manner, while mitigating some of the potential drawbacks of retinoic acid, such as skin irritation. escholarship.orgishtarskin.care Its ability to stimulate fibroblast proliferation, enhance ECM production, and modulate matrix contraction, all while providing antioxidant and anti-inflammatory benefits, underscores its unique position as a modulator of skin biology.

Preclinical Pharmacological and Efficacy Studies

Dermal and Connective Tissue Research Models

Research into tocoretinate has extensively focused on its impact on skin and connective tissue disorders, exploring its potential in wound repair, fibrotic conditions, and inflammatory dermatoses.

Tocoretinate has demonstrated significant effects on the wound healing process, primarily by stimulating the formation of granulation tissue. nih.gov Histological evaluations in rat models revealed that tocoretinate ointment accelerated the formation of this tissue, which is crucial for healing. researchgate.net The treated groups showed an earlier appearance of newly formed capillaries and granulation tissue rich in macrophages and fibroblasts compared to untreated controls. researchgate.net This acceleration of granulation tissue maturation and stimulation of re-epithelialization occurred without causing tissue malformation. researchgate.net

In vitro studies using human skin fibroblasts have further elucidated the compound's mechanism. Tocoretinate was found to significantly stimulate the proliferation of these fibroblasts. researchgate.net It also enhances fibroblast migration, a key process in wound closure. escholarship.org The compound's activity is linked to stimulating the formation of tissue granulation, thereby promoting the healing of skin ulcers. nih.gov

Table 1: Summary of Tocoretinate Effects in Wound Healing Models

| Model System | Key Findings | References |

|---|---|---|

| Rat Open Wound Model | Accelerated formation of granulation tissue and re-epithelialization. researchgate.net | researchgate.net |

| Rat Open Wound Model (Hydrocortisone-treated) | Confirmed acceleration of healing. researchgate.net | researchgate.net |

| Human Skin Fibroblast Culture | Significantly stimulated cell proliferation. researchgate.net | researchgate.net |

| Guinea Pig Macrophages | Enhanced cell migration. ncats.io | ncats.io |

Tocoretinate has been investigated as a potential agent for modifying fibrotic processes in the skin. Studies involving patients with systemic sclerosis (SSc), morphea, and hypertrophic scars have shown promising results with topical application of tocoretinate. capes.gov.brnih.gov Clinical improvements included reduced skin stiffness, a decrease in the glossy appearance of lesions, and improved telangiectasia. capes.gov.brnih.gov

Histopathological examination of the treated lesions revealed a decrease in the thickness of proliferated collagen fibers and an increase in the spaces between them. capes.gov.brnih.gov Furthermore, immunoreactive tenascin-C, which is expressed in the proliferated dermal fibers of SSc and hypertrophic scar lesions, was markedly decreased following treatment. capes.gov.brnih.gov In vitro studies on human dermal fibroblasts provided a potential mechanism for these observations. Tocoretinate, along with other retinoids, was shown to inhibit the contraction of hydrated type-1 collagen gel matrices by these fibroblasts. nih.gov This effect was associated with a dose-dependent induction of tenascin-C expression, which is involved in cellular detachment and tissue remodeling. nih.gov These findings suggest that retinoids may down-regulate the tensile force of fibroblasts within the collagen matrix. nih.gov

Table 2: Research Findings for Tocoretinate in Fibrotic Disorder Models

| Condition Studied | Number of Patients | Key Clinical & Histopathological Findings | References |

|---|---|---|---|

| Systemic Sclerosis (SSc) | 4 | Improved skin stiffness, glossy appearance, and telangiectasia. Decreased collagen fiber thickness and tenascin-C expression. capes.gov.brnih.gov | capes.gov.brnih.gov |

| Morphea | 4 | Clinical improvement in lesions. capes.gov.brnih.gov | capes.gov.brnih.gov |

| Hypertrophic Scar | 4 | Improved skin stiffness and appearance. Decreased collagen fiber thickness and tenascin-C expression. capes.gov.brnih.gov | capes.gov.brnih.gov |

| Human Dermal Fibroblast Collagen Gel | N/A | Inhibited contraction of collagen gel matrices; induced tenascin-C expression. nih.gov | nih.gov |

Tocoretinate has been evaluated in case studies for refractory Discoid Lupus Erythematosus (DLE), a chronic form of cutaneous lupus erythematosus. escholarship.orgnih.gov In two reported cases of DLE that were resistant to conventional therapies, topical application of tocoretinate resulted in significant improvement. escholarship.orgnih.gov The treatment not only improved skin erosions but also addressed associated skin atrophy, erythema, and pigmentation changes. escholarship.org

The therapeutic effects are likely attributable to the retinoic acid component of tocoretinate. escholarship.org Retinoids are known to increase collagen synthesis, promote the turnover of the epidermis, and inhibit both melanogenesis and inflammation, which may all contribute to the observed improvements in DLE lesions. escholarship.org Using tocoretinate offers a potential alternative that may avoid adverse effects associated with long-term topical glucocorticoid use, such as skin atrophy and telangiectasia. escholarship.org

Table 3: Summary of Tocoretinate Application in Refractory DLE Cases

| Case | Patient Age/Sex | Lesion Location | Observed Improvements | References |

|---|---|---|---|---|

| 1 | 43-year-old woman | Cheeks and ears | Improvement of pigmentation within 3 months; improvement of atrophy within 12 months. nih.gov | nih.gov |

| 2 | Not specified | Not specified | Improvement in erosions, skin pigmentation, erythema, and atrophy. escholarship.org | escholarship.org |

The efficacy of topical tocoretinate has been assessed in patients with lichen amyloidosis and macular amyloidosis, two forms of primary localized cutaneous amyloidosis that are often resistant to treatment. researchgate.netnih.gov In a study involving ten patients, topical application of tocoretinate led to varied but generally positive clinical outcomes. researchgate.netmedscape.com The results were rated as "very good" for four patients, "good" for two, "moderate" for two, and "poor" for the remaining two. researchgate.netmedscape.com

Histologically, the treatment was found to reduce epidermal hypertrophy. researchgate.net It also decreased the expression of keratinocyte differentiation markers such as involucrin (B1238512), keratin (B1170402) 1, and keratin 10, suggesting a normalization of the epidermal differentiation process. researchgate.net Despite the clinical improvements and changes in the epidermis, amyloid deposits in the dermis remained detectable even in patients who responded well to the treatment. researchgate.net

Table 4: Clinical and Histological Outcomes in Amyloidosis Studies

| Condition | Number of Patients | Clinical Outcome Summary | Histological Findings | References |

|---|---|---|---|---|

| Lichen Amyloidosis & Macular Amyloidosis | 10 | 4 very good, 2 good, 2 moderate, 2 poor. researchgate.netmedscape.com | Reduced epidermal hypertrophy; decreased expression of involucrin, keratin 1, and keratin 10; amyloid deposits remained detectable. researchgate.net | researchgate.netmedscape.com |

Oncological Research Models

In the field of oncology, tocoretinate has been explored for its differentiation-inducing properties, particularly in the context of leukemia.

Tocoretinate, also known as tretinoin (B1684217) tocoferil (TT), has been investigated for its potential as a differentiation-inducing agent in acute promyelocytic leukemia (APL). nih.gov APL is characterized by a specific genetic rearrangement that makes its cells sensitive to differentiation agents like all-trans-retinoic acid (ATRA). cancer.org These agents help the leukemic cells mature into normal white blood cells. cancer.orgclevelandclinic.org

Studies have shown that tocoretinate induces the granulocytic differentiation of human leukemia cells and inhibits their proliferation. nih.gov However, its efficacy has been compared to other related compounds. For instance, research on APL-derived cell lines (NB4 and HT93) found that 9-cis retinoic acid α-tocopherol ester (9CTT) was more effective at inhibiting proliferation and inducing differentiation markers than tretinoin tocoferil (TT). nih.gov The differentiation-inducing effects of 9CTT were found to be inhibited by RAR antagonists. nih.gov While both 9CTT and TT induced the transactivating activity of Retinoic Acid Receptors (RARs), 9CTT was more effective at downregulating the expression of the PML/RAR-alpha fusion protein, which may explain its greater selectivity for APL cells. nih.gov

Inhibition of Cellular Proliferation in Malignant Cell Lines

Tocoretinate has demonstrated notable effects on the proliferation of various malignant cell lines, primarily those of hematopoietic origin. Research indicates that the compound can inhibit the growth of cancer cells, often through mechanisms linked to cell differentiation.

One key finding is that Tocoretinate inhibits the proliferation of human promyelocytic leukemia HL-60 cells. nih.gov Its inhibitory action is reported to be synergistic when used in combination with all-trans retinoic acid (ATRA), suggesting that its mechanism, while related, is distinct from that of ATRA alone. nih.gov

Furthermore, studies have explored Tocoretinate's interaction with other differentiation-inducing agents. When combined with 1α, 25-dihydroxyvitamin D3 (VD3), Tocoretinate synergistically inhibits the proliferation of a panel of human myelomonocytic leukemia cell lines. nih.govnih.gov This synergistic effect was observed across multiple cell lines, including HL-60, U937, ML-1, THP-1, P39/TSU, and P31/FUJ. nih.gov In these combined applications, Tocoretinate was found to significantly lower the effective concentration of VD3 needed to achieve growth inhibition. nih.gov

Interestingly, while Tocoretinate (an ester of all-trans-retinoic acid) shows activity, a related compound, 9-cis retinoic acid α-tocopherol ester (9CTT), was found to be a more potent inhibitor of proliferation for acute promyelocytic leukemia (APL)-derived NB4 and HT93 cells. ashpublications.org This suggests that the isomeric form of the retinoic acid component influences the compound's anti-proliferative efficacy in specific cancer cell types. ashpublications.org

| Malignant Cell Line | Cell Type | Observed Proliferation Effect of Tocoretinate | Reference |

|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Inhibition of proliferation; Synergistic inhibition with ATRA and VD3. | nih.govnih.gov |

| U937 | Human Monoblastic Leukemia | Synergistic inhibition of proliferation with VD3. | nih.gov |

| ML-1 | Human Myeloblastic Leukemia | Synergistic inhibition of proliferation with VD3. | nih.gov |

| THP-1 | Human Monocytic Leukemia | Synergistic inhibition of proliferation with VD3. | nih.gov |

| P39/TSU | Human Myelomonocytic Leukemia | Synergistic inhibition of proliferation with VD3. | nih.gov |

| P31/FUJ | Human Myelomonocytic Leukemia | Synergistic inhibition of proliferation with VD3. | nih.gov |

| NB4 | Human Acute Promyelocytic Leukemia | Less effective at inhibiting proliferation compared to its isomer, 9CTT. | ashpublications.org |

| HT93 | Human Acute Promyelocytic Leukemia | Less effective at inhibiting proliferation compared to its isomer, 9CTT. | ashpublications.org |

In Vitro Cell Culture System Applications

The primary application of Tocoretinate in in vitro cell culture systems has been to investigate its potential as a differentiation-inducing agent. nih.gov These studies utilize established human cancer cell lines grown in controlled laboratory environments to assess the compound's biological effects at the cellular level.

Tocoretinate has been shown to induce granulocytic differentiation in human promyelocytic leukemia HL-60 cells. nih.govnih.gov The degree of differentiation is often measured by assessing specific cellular markers, such as the ability of cells to reduce nitroblue tetrazolium (NBT) and the expression of surface antigens like CD11b, which are characteristic of mature myelomonocytic cells. nih.govashpublications.org

Research has demonstrated that Tocoretinate can enhance the differentiation of HL-60 cells that is induced by other agents, including dimethyl sulfoxide (B87167) (DMSO), phorbol (B1677699) esters, and VD3. nih.govnih.gov For instance, it effectively increased NBT reduction in HL-60 cells when they were treated with RA. nih.gov In human monoblastic U937 cells, the combination of Tocoretinate with a low concentration of VD3 was particularly effective at inducing NBT-reducing activity. nih.gov These findings highlight its utility as a tool to study and potentially augment cellular differentiation pathways in cancer cells.

| Cell Line Model | Application/Effect Investigated | Key Findings | Reference |

|---|---|---|---|

| HL-60 | Induction of Granulocytic Differentiation | Induces differentiation; Enhances differentiation induced by ATRA, DMSO, phorbol esters, and VD3. | nih.govnih.gov |

| U937 | Induction of Differentiation Markers | Effectively induces NBT-reducing activity in combination with low concentrations of VD3. | nih.gov |

| NB4 and HT93 | Comparative Differentiation Induction | Less effective at inducing differentiation markers (granulocytic maturation, NBT reduction, CD11b expression) compared to its isomer, 9CTT. | ashpublications.org |

| Myelomonocytic Leukemia Panel (ML-1, THP-1, P39/TSU, P31/FUJ) | Enhancement of VD3-induced Differentiation | Enhanced the differentiation induced by VD3 in these cell lines. | nih.gov |

In Vivo Animal Model Investigations

Investigations of Tocoretinate in in vivo animal models have provided preliminary evidence of its potential anti-cancer activity in a living organism. These studies are critical for understanding how the compound behaves in a complex biological system, beyond the confines of a cell culture dish.

A significant finding from these preclinical studies is the effect of Tocoretinate on metastasis. In one study, Tocoretinate was reported to have inhibited liver metastasis in mice that had been inoculated with human pancreatic cancer cells. researchgate.net This suggests that Tocoretinate may have the potential to interfere with the processes of tumor invasion and the colonization of distant organs.

Animal models have also been used to establish the compound's general toxicity profile. In such studies, Tocoretinate was found to be substantially less toxic than ATRA. nih.gov While detailed safety data are outside the scope of this article, the use of these models was fundamental in establishing that the compound could be administered to animals to study its efficacy. nih.gov

| Animal Model | Cancer Type Investigated | Key Research Finding | Reference |

|---|---|---|---|

| Mice | Human Pancreatic Cancer (Xenograft) | Inhibited the formation of liver metastasis following inoculation with cancer cells. | researchgate.net |

| Unspecified Animal Models | General Toxicity Assessment | Demonstrated significantly lower toxicity compared to all-trans retinoic acid (ATRA). | nih.gov |

Pharmacokinetic and Metabolic Research Aspects

Absorption and Distribution Studies in Biological Systems

Research into the absorption and distribution of tocoretinate is essential for understanding its bioavailability and delivery to target tissues. As an ester, its absorption properties, particularly through the skin, are influenced by its chemical structure and the formulation it is in.

Detailed Research Findings:

Studies on retinoids, the class of compounds to which tocoretinate belongs, indicate that percutaneous absorption is a complex process influenced by multiple factors. In vitro studies using monkey and human skin have shown that the vehicle carrying the retinoid plays a critical role in its absorption. For instance, vehicles like propylene (B89431) glycol and isopropyl alcohol tend to result in higher absorption compared to mineral oil or polyethylene (B3416737) glycol 400. nih.gov

Tocoretinate is an ester of retinoic acid. chemicalbook.in Research on a similar retinoid ester, etretinate, has shown that its peak flux through the skin is less than half that of its corresponding acid retinoids. nih.gov This suggests that the ester linkage in tocoretinate may result in a slower rate of percutaneous absorption compared to tretinoin (B1684217) alone, potentially reducing systemic exposure and associated side effects.

Once absorbed into the skin, the distribution of tocoretinate is influenced by the metabolic processes within the skin cells. Retinyl esters that are synthesized or applied to the basal keratinocytes can undergo hydrolysis as the cells differentiate. This process releases the active components, which can then be utilized by keratinocytes in the upper layers of the epidermis. researchgate.net This suggests a localized distribution and action mechanism within the skin. There is limited publicly available data on the systemic distribution of tocoretinate to other organs following absorption.

| Factor | Influence on Percutaneous Absorption of Retinoids | Source |

| Vehicle | Highly dependent; Propylene glycol & Isopropyl alcohol > Mineral oil > Polyethylene glycol 400 | nih.gov |

| Chemical Form | Ester forms (like tocoretinate) may have a lower peak flux than acid forms. | nih.gov |

| Dose | Penetration may not be directly proportional to the applied dose over a wide range. | nih.gov |

Metabolic Pathways and Biotransformation Research

The biotransformation of tocoretinate is a key determinant of its activity and clearance from the body. As a hybrid molecule, its metabolism is expected to involve the pathways of its constituent parts: retinoic acid and α-tocopherol.

Detailed Research Findings:

The primary metabolic step for tocoretinate is believed to be hydrolysis of the ester bond, which breaks the compound down into all-trans-retinoic acid (tretinoin) and α-tocopherol. researchgate.netgoogle.com This hydrolysis can occur in the skin, releasing the two active molecules to exert their effects. researchgate.net

Retinoic Acid Metabolism: Following hydrolysis, the released tretinoin is subject to its known metabolic pathways. The primary enzymes responsible for the catabolism of retinoic acid are the cytochrome P450 enzymes, particularly the CYP26 family. zu.edu.pk These enzymes hydroxylate the molecule, leading to more polar metabolites that can be more easily excreted. zu.edu.pk

α-Tocopherol Metabolism: The α-tocopherol component is metabolized through a separate pathway. This process involves an initial ω-hydroxylation of the phytyl tail, followed by sequential β-oxidation, which shortens the side chain. nih.gov This leads to the formation of various water-soluble metabolites, with carboxyethyl-hydroxychromans (CEHCs) being significant end-products found in urine. nih.gov

Interestingly, one in vitro study using a human intestinal cell line reported that when incubated with 14C-labeled tocoretinate, no metabolites or non-enzymatic degradation products were detected in the culture medium. google.com This could suggest that in certain biological systems or under specific conditions, tocoretinate may be relatively stable or that the primary site of metabolism is not within all cell types.

| Component | Primary Metabolic Pathway | Key Enzymes/Processes | Resulting Metabolites | Source |

| Tocoretinate | Hydrolysis | Esterases | All-trans-retinoic acid, α-Tocopherol | researchgate.netgoogle.com |

| All-trans-retinoic acid | Oxidation | Cytochrome P450 (CYP26) | Hydroxylated and polar metabolites | zu.edu.pk |

| α-Tocopherol | Side-chain degradation | ω-hydroxylation, β-oxidation | Carboxychromanols, Carboxyethyl-hydroxychroman (CEHC) | nih.gov |

Excretion Research

The excretion of tocoretinate and its metabolites is the final step in its pharmacokinetic profile. Direct research on the excretion of the parent compound is scarce; however, the excretion pathways can be inferred from the known routes of its metabolic products.

Detailed Research Findings:

The metabolites of the two components of tocoretinate are eliminated from the body through different routes.

Excretion of Retinoic Acid Metabolites: The oxidized metabolites of retinoic acid, such as 4-oxo-retinoic acid, typically undergo conjugation with glucuronic acid. These glucuronide conjugates are then primarily secreted into the bile, facilitating their elimination from the body via the feces. zu.edu.pk

Excretion of α-Tocopherol Metabolites: The water-soluble metabolites of α-tocopherol, primarily the CEHCs, are excreted through the urine. nih.gov The detection of these metabolites in urine has been a key indicator of vitamin E metabolism in the body.

Therefore, it is expected that following the administration and subsequent metabolism of tocoretinate, its byproducts are cleared through both biliary and renal pathways.

Mechanistic Toxicology and Safety Profile Research

Comparative Safety Research with Other Retinoids (e.g., lower toxicity and lack of teratogenesis compared to ATRA)

A significant advantage of Tocoretinate highlighted in toxicological research is its markedly lower systemic toxicity and lack of teratogenic effects when compared to All-trans-retinoic acid (ATRA), also known as tretinoin (B1684217). nih.govhealthline.comtandfonline.com ATRA and other retinoids are known for their potential teratogenicity, which limits their systemic use. researchgate.netresearchgate.net In contrast, animal models have demonstrated that Tocoretinate does not induce teratogenesis. nih.govnih.gov

Research indicates that Tretinoin tocoferil (Tocoretinate) is significantly less toxic than ATRA. nih.gov Specifically, toxicity tests in animal models have shown that Tocoretinate is at least 150 times less toxic than ATRA. nih.gov This reduced toxicity profile is a key distinguishing feature, suggesting a wider safety margin. nih.gov The combination of the retinoic acid moiety with α-tocopherol appears to mitigate the systemic risks associated with ATRA. nih.govnih.gov

Table 1: Comparative Toxicity Profile of Tocoretinate vs. ATRA

| Parameter | Tocoretinate (Tretinoin tocoferil) | All-trans-retinoic acid (ATRA) | Reference |

|---|---|---|---|

| Systemic Toxicity | At least 150 times less toxic than ATRA | Baseline for comparison | nih.gov |

| Teratogenicity | Does not induce teratogenesis | Known teratogen | nih.govresearchgate.netnih.gov |

| Primary Composition | Ester of α-tocopherol and all-trans-retinoic acid | Derivative of Vitamin A | nih.govhealthline.com |

Mechanisms Underlying Reduced Skin Irritation Compared to Retinoic Acid

A common side effect of topical retinoids like retinoic acid is skin irritation, manifesting as redness, peeling, and discomfort. healthline.comwithpower.comconsensus.app Tocoretinate is noted for causing significantly less skin irritation. escholarship.orgdovepress.com The mechanism for this reduced irritancy is linked to its unique chemical structure as a hybrid molecule. nih.gov

Tocoretinate is the synthetic esterified compound of tocopherol and retinoic acid. escholarship.org This ester linkage is crucial; the molecule is resistant to breakdown by esterase enzymes in the skin. myskinrecipes.com This resistance prevents the rapid release of free retinoic acid, which is the primary agent responsible for the irritation associated with topical retinoids. myskinrecipes.comishtarskin.care The slow or minimal breakdown ensures that the therapeutic effects are delivered without causing the inflammatory cascade typically seen with direct application of retinoic acid. consensus.appdovepress.com The presence of the tocopherol component, a form of Vitamin E, may also contribute to the compound's gentler nature on the skin. nih.govishtarskin.care

Table 2: Factors Contributing to Reduced Skin Irritation

| Mechanism | Description | Reference |

|---|---|---|

| Ester Structure | As an ester of retinoic acid and tocopherol, it is chemically distinct from free retinoic acid. escholarship.orgnih.gov | escholarship.orgnih.gov |

| Resistance to Esterase Breakdown | The molecule does not readily break down to release free retinoic acid on the skin, minimizing irritation potential. myskinrecipes.com | myskinrecipes.com |

| Tocopherol Moiety | The Vitamin E component may have a soothing effect, potentiating the action of other components while being gentle. ishtarskin.care | ishtarskin.care |

Cellular Responses to Tocoretinate Exposure and Safety Assessment

Cellular studies have been conducted to understand the biological activities of Tocoretinate and to perform safety assessments. nih.govnih.gov These studies show that Tocoretinate interacts with cells differently than its parent compounds, ATRA and α-tocopherol, alone. nih.gov

In culture, Tocoretinate has been shown to stimulate the proliferation of normal human skin fibroblasts at certain concentrations, whereas retinoic acid was found to be inhibitory under similar conditions. researchgate.net It also induces early differentiation markers in normal human keratinocytes. escholarship.org Research shows Tocoretinate stimulates the formation of granulation tissue and enhances the migration of macrophages and proliferation of human fibroblasts, which is beneficial for tissue repair. nih.govncats.io Furthermore, it has been observed to normalize disturbed epidermal differentiation in certain skin conditions. ncats.ionih.gov

From a safety perspective, these cellular responses are considered favorable. For instance, Tocoretinate has been shown to prevent cell damage caused by lipid peroxides. myskinrecipes.com Its ability to induce granulocytic differentiation in human leukemia cells without the high toxicity of ATRA further underscores its unique and safer cellular interaction profile. nih.govnih.gov

Table 3: Summary of Cellular Responses to Tocoretinate

| Cell Type | Observed Effect of Tocoretinate | Reference |

|---|---|---|

| Human Skin Fibroblasts | Stimulates proliferation; increases collagen and fibronectin mRNA levels. | researchgate.netncats.io |

| Human Keratinocytes | Induces early differentiation markers (e.g., involucrin); normalizes disturbed epidermal differentiation. | escholarship.orgnih.gov |

| Human Promyelocytic Leukemia HL-60 cells | Induces granulocytic differentiation. | nih.gov |

| General | Prevents cell damage from lipid peroxides. | myskinrecipes.com |

Advanced Analytical and Research Methodologies Utilized in Tocoretinate Studies

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Quantitative analysis of tocoretinate in biological matrices such as blood, plasma, and tissues is crucial for understanding its pharmacokinetics. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, often coupled with various detectors for enhanced sensitivity and selectivity. aocs.orgresearchgate.net

Sample preparation is a critical preceding step to ensure accurate quantification and prevent interference from the complex biological matrix. organomation.com Common preparation techniques include:

Solvent Extraction: A straightforward method to isolate tocoretinate and related compounds from tissues or fluids. aocs.org

Solid-Phase Extraction (SPE): A more selective method for sample cleanup and concentration, removing interfering substances before HPLC analysis. organomation.com

Protein Precipitation: Used to remove proteins from biological samples like plasma, which could otherwise interfere with the chromatographic analysis. organomation.com

For the analysis of tocopherols, a component of tocoretinate, specific HPLC methods have been developed. These often involve extraction with hexane (B92381) followed by analysis on a C18 column with methanol (B129727) as the mobile phase and UV or fluorescence detection. aocs.orgnih.gov The validation of these analytical methods is essential and includes assessing recovery, precision, and the efficiency of analyte release from the sample matrix. aocs.org

Table 1: HPLC Methods for Analysis of Related Compounds in Biological Samples

| Analyte | Sample Matrix | Sample Preparation | Chromatographic Conditions | Detection |

|---|---|---|---|---|

| Tocopherols & Tocotrienols | Serum | Ethanol precipitation, Hexane extraction | Not specified | HPLC with Electrochemical Detection |

| Tocopherols & Tocotrienols | Tissue | Homogenization, Hexane extraction | Not specified | HPLC with Electrochemical Detection |

| Tocopherol Metabolites | Serum | Enzymatic hydrolysis, Ethyl acetate (B1210297) extraction | Not specified | HPLC |

Data sourced from multiple studies on tocopherol analysis. nih.gov

Modern approaches often utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high-throughput quantitative bioanalysis, offering superior sensitivity and specificity in complex biological matrices. nih.govnumberanalytics.com

Spectroscopic Approaches for Molecular Structure and Interaction Studies

Spectroscopic techniques are indispensable for confirming the molecular structure of tocoretinate and studying its interactions. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most common methods employed. mdpi.comnptel.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the precise structure of the molecule. For instance, ¹H NMR analysis can confirm the trans configuration of the double bonds in the retinoic acid moiety of tocoretinate derivatives. google.com The chemical shifts observed in the NMR spectra of a synthesized hybrid compound can be compared to its parent substances to confirm the formation of the new structure. mdpi.comsci-hub.se

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule, confirming the ester linkage between the tocopherol and retinoic acid parts of the compound. mdpi.comlipidbank.jp

These techniques are often used in combination to provide a comprehensive characterization of the synthesized molecule. clockss.orgibm.com Recent advancements have even explored using deep learning models to translate spectral data directly into molecular structures. chemrxiv.org

Table 2: Spectroscopic Data for Tocoretinate and Related Compounds

| Technique | Compound/Moiety | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | Retinoid Derivative | Signals confirm trans double bond configurations at C2. | google.com |

| ¹³C NMR | Retinoid Derivative | Characteristic chemical shifts for carbon atoms in the polyene chain and rings. | google.comclockss.org |

| IR Spectroscopy | α-Tocopherol | Characteristic absorption bands at 3310, 2930, 1620, 1590, 1460, 1375, 1270, 1160, 850 cm⁻¹. | lipidbank.jp |

Cellular Assays for Functional Characterization

To understand the biological effects of tocoretinate, a variety of cellular assays are utilized to assess its impact on cell functions like DNA synthesis, proliferation, and differentiation. frontiersin.org

DNA Synthesis Assays: The effect of tocoretinate on DNA synthesis is often measured by the incorporation of radiolabeled thymidine (B127349) (e.g., ³H-thymidine) into the DNA of cultured cells, such as human skin fibroblasts or intestinal epithelial cells. researchgate.netnih.gov Studies have shown that tocoretinate can stimulate DNA synthesis in a dose-dependent manner. researchgate.net

Cell Proliferation Assays: The influence of tocoretinate on cell growth is evaluated by monitoring cell numbers over time. For example, its effect on the proliferation of mouse BALB/c3T3-A31 fibroblasts has been studied. researchgate.net Proliferation can also be assessed using metabolic assays, which measure the metabolic activity of cells as an indicator of viability and growth. abcam.com

Differentiation Marker Assays: The ability of tocoretinate and its analogs to induce cellular differentiation is a key area of investigation, particularly in leukemia cell lines. ashpublications.orgnih.gov These assays measure changes in the expression of specific differentiation markers. For instance, nitroblue tetrazolium (NBT) reduction assays and flow cytometry analysis of surface antigens like CD11b are used to quantify myelomonocytic differentiation in cells like HL-60 and NB4. ashpublications.orgnih.gov

Table 3: Functional Characterization of Tocoretinate in Cellular Assays

| Assay Type | Cell Line | Effect of Tocoretinate/Analog | Key Finding | Reference |

|---|---|---|---|---|

| DNA Synthesis | Human Skin Fibroblasts | Stimulated ³H-thymidine incorporation | Stimulates proliferation through direct action. | researchgate.net |

| DNA Synthesis | Human Intestinal Epithelial Cells (FHs 74 Int) | Enhanced EGF-induced DNA synthesis | Potentiates the effect of growth factors. | nih.gov |

| Proliferation | Mouse BALB/c3T3-A31 Fibroblasts | Stimulated proliferation | Has a direct stimulating effect on fibroblast proliferation. | researchgate.net |

| Differentiation (NBT Reduction) | Human Promyelocytic Leukemia (HL-60) | Enhanced differentiation induced by other agents like VD3. | Synergistically enhances differentiation with other compounds. | nih.gov |

Molecular Biology Techniques

Molecular biology techniques are employed to delve deeper into the mechanisms underlying the cellular effects of tocoretinate, primarily by analyzing changes in gene and protein expression. idtdna.comthermofisher.com

Gene Expression Analysis: This involves measuring the levels of specific messenger RNA (mRNA) transcripts to determine how tocoretinate affects gene activity. yourgenome.orgkhanacademy.org Techniques like quantitative PCR (qPCR) can be used to quantify changes in the expression of genes related to cell differentiation, proliferation, or inflammation. idtdna.com

Protein Detection: Western blotting is a common technique used to detect and quantify specific proteins. In studies of tocoretinate's effect on skin, researchers have evaluated the expression of epidermal differentiation markers such as involucrin (B1238512), keratin (B1170402) 1, and keratin 10. nih.gov Flow cytometry is another powerful tool used for detecting cell surface proteins, such as the differentiation marker CD11b on leukemia cells. ashpublications.org

Research has shown that topical application of tocoretinate can lead to a decrease in the expression of certain epidermal proteins, suggesting it helps normalize disturbed epidermal differentiation. nih.gov Furthermore, related compounds have been shown to decrease inflammatory cytokines. unideb.hu

Biomechanical Assessment of Tissue Properties

The effect of tocoretinate on tissue, particularly skin, can be evaluated using biomechanical assessments. These methods quantify the mechanical properties of the tissue, such as elasticity and resistance, providing objective measures of treatment efficacy. midlandpodiatry.com.au While direct biomechanical studies on tocoretinate are not widely published, research on its component, tretinoin (B1684217), and its use in similar clinical applications provides a framework for relevant assessments. elsevier.es For instance, topical tocoretinate is used to improve conditions like hypertrophic scars and skin sclerosis, where tissue mechanics are altered. elsevier.es

Relevant biomechanical parameters include:

Resistance: Represents the energy loss resulting from opposition to movement. elsevier.es

Elastance: The inverse of compliance, it measures the tendency of a tissue to recoil after being stretched. Lower elastance indicates greater distensibility. elsevier.es

These properties can be measured using methods like mechanical tissue oscillation. elsevier.es Studies on tretinoin have demonstrated that it can significantly lower skin resistance and elastance in post-burn scars, indicating improved distensibility. elsevier.es Similar assessments would be applicable to quantify the effects of tocoretinate on scarred or sclerotic skin.

Experimental Design and Optimization in Formulation Research

The development of effective topical formulations for tocoretinate involves systematic research and optimization, often guided by statistical experimental designs. scielo.brscielo.br Methodologies like Design of Experiment (DoE) are powerful tools for this purpose. nih.govscirp.org

A common approach is the Box-Behnken design coupled with response surface methodology. scielo.brresearchgate.net This statistical technique allows researchers to efficiently study the influence of multiple formulation ingredients (factors) and their interactions on the final product's characteristics (responses).

Table 4: Example of Experimental Design in Tocoretinate Formulation

| Factors (Independent Variables) | Responses (Dependent Variables) | Goal of Optimization | Reference |

|---|---|---|---|

| % of self-emulsifying wax | Consistency Index | Achieve desired texture and stability. | scielo.brresearchgate.net |

| % of hydrophilic polymer | Flow Index | Optimize spreadability and feel. | scielo.brresearchgate.net |

| % of other excipients (e.g., soy lecithin, phytantriol) | Stickiness, Greasiness | Enhance sensory properties and user acceptance. | scielo.br |

| Skin Hydration | Improve moisturizing efficacy. | scielo.br |

Through this systematic approach, researchers can identify the optimal concentrations of ingredients to produce a stable, effective, and aesthetically pleasing formulation containing tocoretinate. scielo.brresearchgate.net This methodology minimizes the number of required experiments, making the development process more efficient and cost-effective. nih.gov

Comparative Research and Translational Implications

Comparative Analysis with All-trans Retinoic Acid and Alpha-Tocopherol (B171835)

Tocoretinate's pharmacological profile is distinct from that of its parent compounds, all-trans retinoic acid (ATRA) and alpha-tocopherol, combining aspects of both while exhibiting unique activities.

All-trans Retinoic Acid (ATRA) , a derivative of vitamin A, is a well-established dermatological agent. nih.govresearchgate.net Its primary mechanism of action involves binding to nuclear retinoic acid receptors (RARs), which in turn regulate gene expression related to cell proliferation, differentiation, and apoptosis. nih.govnih.govresearchgate.net In dermatology, ATRA is utilized for its ability to increase epidermal cell turnover, disperse melanin (B1238610) granules, and inhibit matrix metalloproteinases (MMPs) that degrade collagen. nih.govdrugbank.com These actions make it effective in treating conditions like acne, photoaging, and hyperpigmentation. researchgate.netnih.govnih.gov However, its use can be limited by local side effects known as retinoid dermatitis, which includes irritation, redness, and peeling. researchgate.netnih.gov

Alpha-Tocopherol , the most biologically active form of vitamin E, is a potent fat-soluble antioxidant. typology.com Its primary role in the skin is to protect cell membranes from oxidative damage caused by free radicals generated by UV radiation and other environmental stressors. typology.comoregonstate.edu It possesses anti-inflammatory properties, can reduce UV-induced skin swelling and erythema, and helps to stabilize the skin barrier. oregonstate.educaringsunshine.com While beneficial, the evidence for its efficacy as a standalone treatment for major dermatological conditions is less robust compared to retinoids. caringsunshine.com

Tocoretinate emerges as a compound that integrates the properties of both ATRA and alpha-tocopherol. Research suggests that its effects are different from a simple combination of the two molecules. nih.gov For instance, tocoretinate stimulates the formation of granulation tissue and enhances the proliferation of human skin fibroblasts, actions not identically mirrored by either ATRA or alpha-tocopherol alone. nih.gov A key advantage of this hybrid structure is the potential for a more favorable tolerability profile. By covalently linking the potent but potentially irritating retinoic acid with the soothing, antioxidant tocopherol, tocoretinate may modulate the inflammatory response often associated with topical retinoid therapy.

| Feature | All-trans Retinoic Acid (ATRA) | Alpha-Tocopherol | Tocoretinate |

|---|---|---|---|

| Primary Mechanism | Binds to nuclear RARs, regulates gene expression for cell turnover and differentiation. nih.govresearchgate.net | Antioxidant, scavenges free radicals, protects cell membranes. typology.comskintypesolutions.com | Hybrid molecule with combined and unique actions. nih.gov |

| Key Dermatological Effects | Comedolytic, increases collagen production, inhibits MMPs, disperses melanin. nih.govresearchgate.netdrugbank.com | Anti-inflammatory, photoprotective, stabilizes skin barrier. oregonstate.educaringsunshine.com | Normalizes epidermal differentiation, stimulates fibroblast proliferation. nih.govnih.gov |

| Primary Applications | Acne, photoaging, hyperpigmentation, psoriasis. researchgate.netnih.gov | Adjuvant in photoprotection, anti-inflammatory agent. oregonstate.eduskintypesolutions.com | Lichen and macular amyloidosis, skin ulcers. nih.govnih.gov |

| Potential Limitations | Irritation, redness, peeling (retinoid dermatitis). researchgate.netnih.gov | Less potent as a monotherapy for significant skin disorders. caringsunshine.com | Research is less extensive than for its parent compounds. |

Interactions with Other Dermatological Agents and Potential Therapeutic Synergies

The concept of therapeutic synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of modern dermatological practice. nih.govjddonline.com Tocoretinate has demonstrated synergistic potential in preclinical models, suggesting its utility in combination therapies.

In studies on leukemia cells, tocoretinate was found to synergistically inhibit cell proliferation and enhance differentiation when combined with ATRA or 1α,25-dihydroxyvitamin D3 (VD3). nih.gov It also enhances the differentiation of cells induced by agents like dimethyl sulfoxide (B87167) and phorbol (B1677699) esters. nih.gov While these studies are not directly in dermatology, they establish a principle of synergistic interaction at the cellular level.

In a dermatological context, combination therapy is often the most effective approach for treating disorders of hyperpigmentation. nih.gov Agents with different mechanisms of action—such as tyrosinase inhibitors, antioxidants, and agents that increase cell turnover—are frequently combined. nih.govresearchgate.net Given that tocoretinate possesses both retinoid activity (promoting cell turnover) and antioxidant properties, it is well-suited for inclusion in such multi-agent regimens. Its potential to normalize disturbed epidermal differentiation could be synergistic with agents that target the melanin production pathway directly. nih.gov

The use of retinoids in combination with other agents like antimicrobials (e.g., clindamycin) for acne or corticosteroids for inflammatory dermatoses is common practice. nih.govnih.gov The rationale often involves targeting different aspects of the disease pathogenesis while potentially improving the tolerability of the regimen. nih.govresearchgate.net The inherent combination of a retinoid and an antioxidant in the tocoretinate molecule itself suggests a built-in synergy, potentially reducing the oxidative stress and inflammation that can be exacerbated by retinoid therapy alone.

| Combination Agent | Observed/Potential Interaction with Tocoretinate | Rationale for Synergy |

|---|---|---|

| All-trans Retinoic Acid (ATRA) | Synergistically inhibits proliferation of HL-60 leukemia cells. nih.gov | Acts on different cellular pathways to enhance anti-proliferative and differentiation effects. nih.gov |

| 1α,25-dihydroxyvitamin D3 (VD3) | Synergistically inhibits proliferation and induces differentiation in myelomonocytic leukemia cells. nih.gov | Combination may be effective for treating certain types of leukemia. nih.gov |

| Topical Depigmenting Agents (e.g., Hydroquinone, Kojic Acid) | Potential synergy for treating hyperpigmentation. nih.gov | Tocoretinate's retinoid component increases cell turnover to remove pigmented cells, while its antioxidant effect mitigates inflammation, complementing agents that inhibit melanin synthesis. nih.govnih.gov |

| Other Retinoids | Potential for enhanced efficacy in disorders of keratinization. | Combining retinoids with different receptor affinities or metabolic profiles can optimize therapeutic outcomes. |

Translational Research from Preclinical Findings to Clinical Applications